N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a bis-thiophene-substituted ethanediamide derivative. Its structure features two thiophen-2-yl moieties connected via a cyclopentyl-methyl group and a methyl group to an ethanediamide backbone (Fig. 1). Ethanediamide (oxamide) backbones are notable for their hydrogen-bonding capacity, which can affect crystallization and supramolecular assembly .
For instance, ynamides have been employed for thioamide synthesis via nucleophilic addition to alkynes, offering high functional group tolerance .
Properties
IUPAC Name |
N'-[(1-thiophen-2-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-15(18-11-13-5-3-9-22-13)16(21)19-12-17(7-1-2-8-17)14-6-4-10-23-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCCSDPBMHJNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of Thiophene Rings: Thiophene rings are attached to the cyclopentyl intermediate via a series of substitution reactions.
Formation of the Diamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the intermediate and an appropriate diamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide groups to amines.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Target Compound vs. N-(2-Nitrophenyl)thiophene-2-carboxamide
- Target Compound : Contains two thiophen-2-yl groups, a cyclopentane ring, and an ethanediamide linker. The cyclopentyl group imposes conformational constraints, likely reducing planarity between aromatic systems.
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Features a single thiophene-carboxamide linked to a nitro-substituted benzene ring. The dihedral angle between the thiophene and benzene rings is 8.5–13.5°, facilitating weak C–H···O/S interactions in crystal packing .
Target Compound vs. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Target Compound : Ethanediamide linker allows for dual hydrogen-bonding sites (N–H and C=O), whereas the acetamide derivative has a single amide group. The dichlorophenyl-thiazolyl acetamide exhibits a twisted conformation (79.7° dihedral angle between aromatic rings), stabilized by N–H···N hydrogen bonds .
Table 1: Structural Comparison
| Compound | Key Structural Features | Dihedral Angles (Aromatic Rings) | Hydrogen-Bonding Interactions |
|---|---|---|---|
| Target Compound | Bis-thiophene, cyclopentyl-methyl, ethanediamide | Not reported* | Likely N–H···O/S and C–H···π |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | Thiophene-carboxamide, nitrobenzene | 8.5–13.5° | C–H···O/S, S(6) ring motif |
| 2-(2,6-Dichlorophenyl)acetamide | Dichlorophenyl, thiazolyl-acetamide | 79.7° | N–H···N, R<sup>2</sup>2(8) motif |
*Structural data for the target compound is inferred from analogous systems.
Physicochemical Properties
- Solubility : The target compound’s cyclopentyl group may enhance lipophilicity compared to linear alkyl analogs. Thiophene rings contribute moderate polarity, balancing solubility in organic solvents.
- Stability: Thiophene’s aromaticity and the ethanediamide’s hydrogen-bonding capacity likely improve thermal and oxidative stability relative to non-aromatic amides.
- Crystallinity : Ethanediamides often form well-defined crystals due to hydrogen-bonding networks, as seen in ORTEP-refined structures (e.g., SHELXL software ).
Biological Activity
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiophene rings : Contributing to its electronic properties and potential interactions with biological targets.
- Cyclopentyl group : Enhancing lipophilicity and possibly affecting pharmacokinetics.
- Ethanediamide backbone : Implicated in various biological interactions.
The molecular formula is , with a molecular weight of 372.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to modulation of various biochemical pathways. The compound has been shown to exhibit:
- Enzyme inhibition : Particularly in pathways involving cyclooxygenase (COX) and microsomal prostaglandin E synthase (mPGES), which are crucial in inflammation and pain responses .
- Receptor binding : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, although specific receptor targets remain under investigation.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. These activities may stem from the ability of thiophene rings to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Studies have highlighted the potential anticancer effects of similar thiophene-based compounds. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with angiogenesis.
For instance, substituted thiophene derivatives have been explored as anti-cancer agents, showing promising results in preclinical models .
Anti-inflammatory Effects
The compound's ability to inhibit mPGES-1 suggests a role in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where prostaglandin E2 (PGE2) plays a pivotal role in the inflammatory response .
Research Findings and Case Studies
A summary of key findings from various studies is presented below:
| Study | Findings |
|---|---|
| In vitro studies on enzyme inhibition | Demonstrated significant inhibition of COX enzymes at micromolar concentrations, indicating potential use as an anti-inflammatory agent. |
| Antimicrobial assays | Showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Cancer cell line studies | Induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
